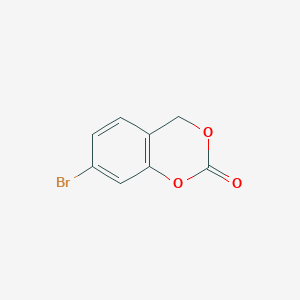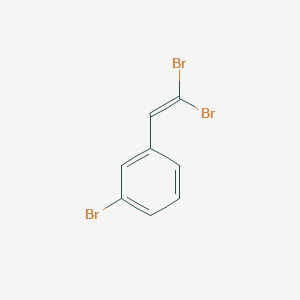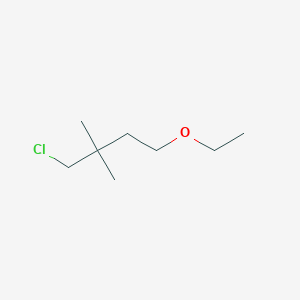
(3-Cyano-5-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-5-fluorophenyl)methanesulfonamide is a specialized chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5-fluorophenyl)methanesulfonamide typically involves the introduction of the cyano and fluorine groups onto a phenyl ring, followed by the attachment of the methanesulfonamide group. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group onto the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Cyanation: Introduction of the cyano group.
Sulfonation: Attachment of the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methanesulfonamide group to a sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(3-Cyano-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyano-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its binding affinity and reactivity, while the methanesulfonamide group enhances its solubility and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyano-2-fluorophenyl)methanesulfonamide
- (4-Cyano-3-fluorophenyl)methanesulfonamide
- (2-Cyano-6-fluorophenyl)methanesulfonamide
Uniqueness
This distinct arrangement allows for unique interactions in chemical and biological systems, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H7FN2O2S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3-cyano-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-2-6(4-10)1-7(3-8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) |
InChI Key |
NDIIPXMQUXTKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)




![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)


![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
